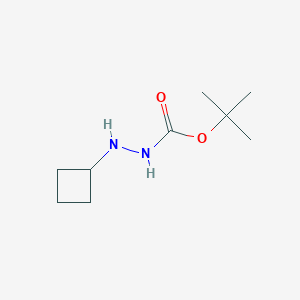
N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide
Übersicht
Beschreibung
N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
- Certain compounds structurally similar to N-(5-Isopropyl-1H-1,2,4-triazol-3-YL)-2-methylpropanamide exhibit significant anti-inflammatory and analgesic activities. Notably, these compounds have shown to lack acute gastrolesivity, making them potentially safer for gastrointestinal health (Grossi et al., 2005).
Anticonvulsant and Antispastic Properties
- Certain derivatives of the compound have been found to be selective antagonists of strychnine-induced convulsions. This suggests potential applications in managing convulsive disorders and spasticity. For example, specific triazole derivatives have shown efficacy in reducing hyperreflexia in animal models, indicating potential antispastic benefits (Kane et al., 1994).
Glycine Transporter 1 Inhibition
- Some derivatives have been identified as inhibitors of glycine transporter 1 (GlyT1), which is a target for modulating synaptic glycine concentrations. This can have implications for treating disorders related to NMDA receptor hypofunction (Sugane et al., 2011).
Inhibition of Eosinophilia
- Synthesized derivatives have shown potential as novel antiasthmatic agents by inhibiting eosinophilia. These compounds exhibit promising inhibitory effects on eosinophil survival induced by certain cytokines, potentially offering new avenues for asthma treatment (Naito et al., 1996).
Angiotensin II Receptor Antagonism
- Some structurally related compounds have been explored as angiotensin II receptor antagonists, indicating potential applications in treating cardiovascular diseases such as hypertension (Bovy et al., 1993).
Antidepressant Activity
- Derivatives have been studied for their potential antidepressant activities. Behavioral effects in animal models suggest that these derivatives could cross the blood-brain barrier and may exhibit antidepressant activity comparable to standard treatments (Varvaresou et al., 1998).
Metabolic Studies
- The compound has been subject to metabolic studies to understand its degradation pathways and potential as a cytotoxic agent with antitumor properties (Dost & Reed, 1967).
Eigenschaften
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-5(2)7-10-9(13-12-7)11-8(14)6(3)4/h5-6H,1-4H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUVNAQTRNYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175303 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-38-9 | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[4-(difluoromethyl)phenyl] propanoate](/img/structure/B1390555.png)


